molecular formula C14H16O3 B13476513 Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate

Cat. No.: B13476513
M. Wt: 232.27 g/mol
InChI Key: HZRMFMIDQXKGHF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C14H18O3. It is a derivative of propiolic acid and contains a tert-butyl ester group and a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and ester functional groups, which can undergo various chemical transformations. These transformations can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but contains a double bond instead of a triple bond.

    Tert-butyl 3-(4-methoxyphenyl)propanoate: Similar structure but contains a single bond instead of a triple bond.

    Tert-butyl 3-(4-methoxyphenyl)prop-2-ynylcarbamate: Contains a carbamate group instead of an ester group.

Uniqueness

Tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This unique feature makes it valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,1-4H3

InChI Key

HZRMFMIDQXKGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CC=C(C=C1)OC

Origin of Product

United States

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